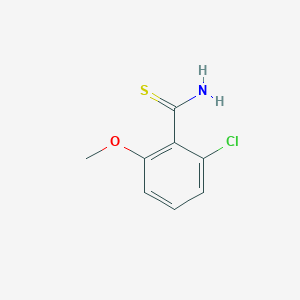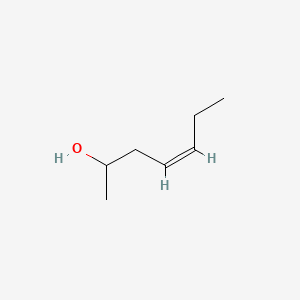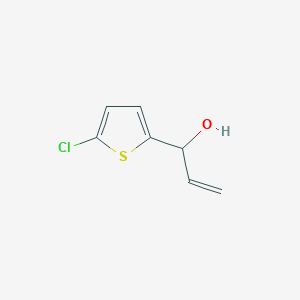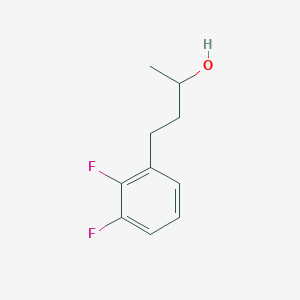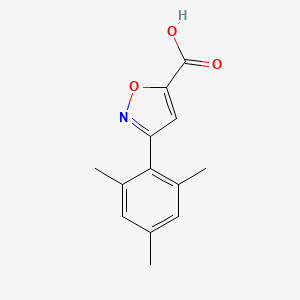
trans-2-(4-Ethoxyphenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1r,2r)-2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a cyclopropane ring substituted with an ethoxyphenyl group and a carboxylic acid group. The compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,2r)-2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an ethoxyphenyl-substituted alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1r,2r)-2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of rac-(1r,2r)-2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a chloro group instead of an ethoxy group.
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness
rac-(1r,2r)-2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(1R,2R)-2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-2-15-9-5-3-8(4-6-9)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14)/t10-,11+/m0/s1 |
Clave InChI |
LPXOGNLUMUAOSY-WDEREUQCSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


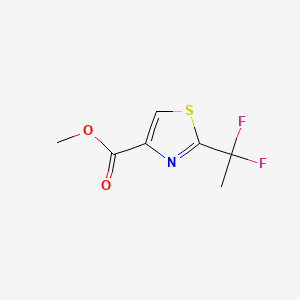
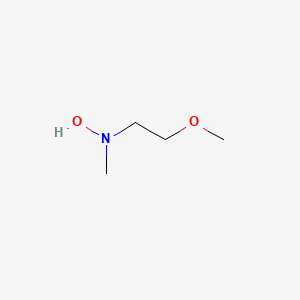
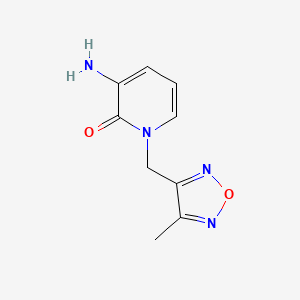
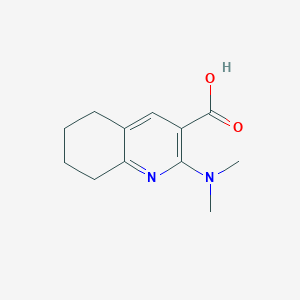
![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)

